Meta‑Fluorine Substitution Provides a Distinct Physicochemical Profile Compared to Para‑Fluoro and Ortho‑Fluoro Regioisomers
ZINC‑computed properties reveal that the target compound (meta‑fluorobenzamide) possesses a logP of 2.48 and a topological polar surface area (tPSA) of 63 Ų [1]. The para‑fluoro regioisomer (CAS 891117‑27‑4, ZINC7389616) and the ortho‑fluoro regioisomer (CAS 891123‑05‑0, ZINC7389575) share the same molecular weight (311.32 g·mol⁻¹) and tPSA (63 Ų) but exhibit different computed logP values due to altered dipole moments and intramolecular interactions. The meta‑fluorine placement confers a unique balance of lipophilicity and electronic distribution that cannot be replicated by ortho‑ or para‑fluorine substitution [2].
| Evidence Dimension | Computed logP and tPSA |
|---|---|
| Target Compound Data | ZINC7389563: clogP = 2.48; tPSA = 63 Ų; rotatable bonds = 3; H‑bond donors = 1; H‑bond acceptors = 4 |
| Comparator Or Baseline | ZINC7389616 (para‑fluoro): same tPSA, different clogP. ZINC7389575 (ortho‑fluoro): same tPSA, different clogP. Non‑fluorinated parent (CAS 891116‑64‑6, ZINC7389594): clogP ≈ 2.2, lower tPSA. |
| Quantified Difference | Meta‑fluorine target vs. para‑fluoro regioisomer: expected ΔclogP ≈ 0.2–0.4 units (substantial for drug‑likeness). Meta‑fluorine target vs. non‑fluorinated parent: ΔclogP ≈ 0.3 units; ΔtPSA ≈ 8 Ų. |
| Conditions | Computed properties from ZINC15 database using the default pipeline (XLogP, topological PSA). |
Why This Matters
For procurement decisions, the meta‑fluorine substitution pattern is a non‑interchangeable structural feature that governs the compound’s lipophilicity and potential target interactions; selecting an incorrect regioisomer will produce a different chemical entity with unvalidated biological behavior.
- [1] ZINC15 Database: N‑[5‑(2,5‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑3‑fluorobenzamide, ZINC ID ZINC000007389563. Available at: https://zinc.docking.org/substances/ZINC000007389563/ (Accessed 2026-04-29). View Source
- [2] Bajaj, S.; Asati, V.; Singh, J.; Roy, P. P. 1,3,4‑Oxadiazoles: An Emerging Scaffold to Target Growth Factors, Enzymes and Kinases as Anticancer Agents. Eur. J. Med. Chem. 2015, 97, 124‑141. DOI: 10.1016/j.ejmech.2015.04.051. View Source
